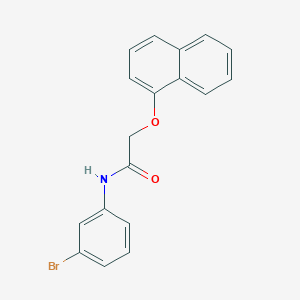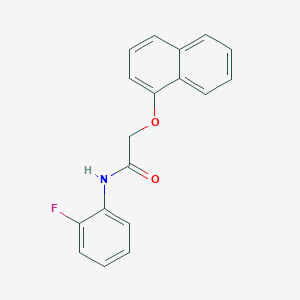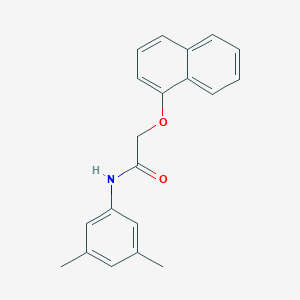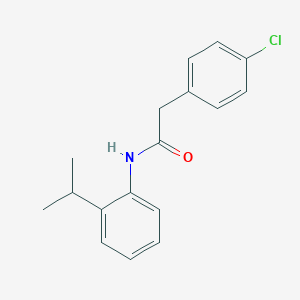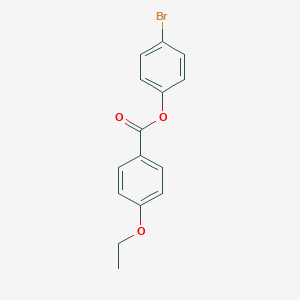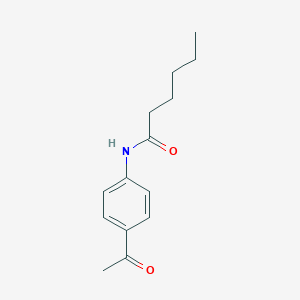
N-(4-acetylphenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)hexanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic drug that has been widely used for cognitive enhancement and neuroprotection. It was first developed in Russia in the 1990s and has since gained popularity in other countries for its purported benefits in improving memory, focus, and mood.
Mecanismo De Acción
Noopept works by modulating the activity of glutamate receptors in the brain, which are responsible for learning and memory processes. It also stimulates the production of nerve growth factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to improve cognitive function in healthy individuals as well as in those with cognitive impairment. It can enhance memory consolidation, attention, and learning ability. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Noopept has several advantages for lab experiments, including its high potency and low toxicity. However, its short half-life and rapid metabolism can make it challenging to administer and study. Additionally, the lack of standardized dosing and administration protocols can make it difficult to compare results across studies.
Direcciones Futuras
There are several future directions for research on Noopept, including investigating its potential therapeutic applications in other neurological disorders such as multiple sclerosis and traumatic brain injury. Further studies are also needed to establish optimal dosing and administration protocols for Noopept and to better understand its long-term effects on cognitive function and brain health.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)hexanamide involves the reaction of N-(4-acetylphenyl)hexanamideyl-L-prolylglycine ethyl ester with hexanoyl chloride in the presence of a base catalyst such as triethylamine. This process yields Noopept as a white crystalline powder with a molecular weight of 318.4 g/mol.
Aplicaciones Científicas De Investigación
Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Studies have shown that Noopept can enhance cognitive function by increasing the levels of neurotransmitters such as acetylcholine and glutamate in the brain.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)hexanamide |
InChI |
InChI=1S/C14H19NO2/c1-3-4-5-6-14(17)15-13-9-7-12(8-10-13)11(2)16/h7-10H,3-6H2,1-2H3,(H,15,17) |
Clave InChI |
ZTTZMEJRHAFANA-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
SMILES canónico |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



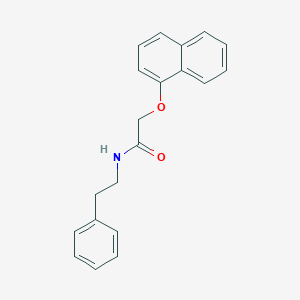

![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
